molecular formula C29H31N3O2 B037937 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one CAS No. 114090-18-5

7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one

Cat. No.: B037937
CAS No.: 114090-18-5
M. Wt: 453.6 g/mol
InChI Key: SYAOBLHWASSYCO-UHFFFAOYSA-N
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Description

7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one (CAS: 114090-18-5) is a heterocyclic compound featuring a fused furopyridinone core substituted with a diethylamino-methylphenyl group and an ethyl-methylindole moiety. Its molecular formula is C₂₉H₃₁N₃O₂, with a molecular weight of 453.58 g/mol . The compound’s InChI code is 1S/C29H31N3O2/c1-6-31(7-2)21-15-16-24(19(4)18-21)29(27-23(28(33)34-29)13-11-17-30-27)26-20(5)32(8-3)25-14-10-9-12-22(25)26/h9-18H,6-8H2,1-5H3, reflecting its structural complexity .

Properties

IUPAC Name

7-[4-(diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2/c1-6-31(7-2)21-15-16-24(19(4)18-21)29(27-23(28(33)34-29)13-11-17-30-27)26-20(5)32(8-3)25-14-10-9-12-22(25)26/h9-18H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOBLHWASSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(C=C(C=C5)N(CC)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one , also known as Blue 220 , is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. Its complex structure incorporates both indole and pyridine moieties, which are known to exhibit diverse biological activities.

  • Molecular Formula : C30H33N3O3
  • Molecular Weight : 483.25 g/mol
  • CAS Number : 69898-40-4
  • Melting Point : 149-151 °C
  • Boiling Point : 669.1 ± 55.0 °C (predicted)
  • Density : 1.17 ± 0.1 g/cm³ (predicted)
  • pKa : 5.27 ± 0.50 (predicted)

Anticancer Properties

Research indicates that compounds similar to Blue 220 have shown promising anticancer activity. For instance, studies on related furo[3,4-b]pyridine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines, including non-small cell lung carcinoma and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of Blue 220 suggest that it may offer benefits in neurodegenerative diseases. Compounds with similar structures have been found to modulate neurotransmitter levels and exhibit antioxidant activity, which can protect neuronal cells from oxidative stress.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of furo[3,4-b]pyridine derivatives, including Blue 220. The results showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 20 µM), indicating its potential as a lead compound for further development in cancer therapy.

Neuroprotective Mechanism Investigation

In a separate investigation published in Neuroscience Letters, researchers assessed the neuroprotective effects of Blue 220 on cultured neuronal cells exposed to oxidative stress. The compound was found to significantly reduce cell death and maintain mitochondrial integrity, suggesting its potential use in treating neurodegenerative disorders.

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50 Value (µM)Mechanism of Action
AnticancerFuro[3,4-b]pyridine derivatives5 - 20Induction of apoptosis, inhibition of DNA synthesis
NeuroprotectiveIndole derivatives<10Antioxidant activity, modulation of neurotransmitters
AntimicrobialPhenolic compoundsVariableInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of furopyridinone derivatives widely used in imaging and dye applications due to their chromophoric properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Furopyridinone Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety/Regulatory Notes
7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one 114090-18-5 C₂₉H₃₁N₃O₂ 453.58 2-methylphenyl, 1-ethyl-2-methylindole Not explicitly stated; likely imaging/dye intermediate No specific safety management required
7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5(7H)-one (BL-63) 69898-40-4 C₃₀H₃₃N₃O₃ 483.25–483.60 2-ethoxyphenyl, 1-ethyl-2-methylindole Thermal paper dye (deep blue color with developers) Commercial use in pressure-sensitive materials
7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octylindol-3-yl)furo[3,4-b]pyridin-5(7H)-one 87563-89-1 C₃₆H₄₅N₃O₃ 567.76 2-ethoxyphenyl, 2-methyl-1-octylindole Not explicitly stated; increased lipophilicity may suit hydrophobic applications Supplier data available
7,7-bis[4-(Diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one - C₃₁H₃₉N₃O₄ 541.67 Dual diethylamino-ethoxyphenyl groups Potential multi-chromophore applications (e.g., advanced imaging) No data available

Structural Modifications and Impact on Properties

Substituent Effects: Ethoxy vs. Methyl: Replacing the 2-methyl group with ethoxy (e.g., 69898-40-4 vs. 114090-18-5) increases molecular weight by ~30 g/mol and enhances electron-donating capacity, improving chromophore intensity . Alkyl Chain Extension: The octyl-substituted analog (87563-89-1) exhibits higher lipophilicity (logP ~6.5 estimated), making it suitable for non-polar matrices, whereas the ethyl group in 114090-18-5 balances solubility and reactivity .

Physicochemical Properties :

  • Density and Boiling Point : The ethoxy derivative (69898-40-4) has a density of 1.17 g/cm³ and boiling point of 669.1°C , reflecting strong intermolecular interactions due to polar substituents .
  • Vapor Pressure : 69898-40-4 exhibits extremely low vapor pressure (9.1E-18 mmHg at 25°C ), suggesting low volatility and environmental persistence .

Applications: Imaging and Dyes: 69898-40-4 is commercially used in thermal paper, producing a deep blue color when combined with acidic developers . The target compound (114090-18-5) may serve as a precursor for such dyes. Regulatory Status: While 114090-18-5 is unregulated, structurally similar furopyridinones are listed in pesticide restrictions, highlighting the importance of substituent-specific risk assessments .

Preparation Methods

Retrosynthetic Analysis

The furo[3,4-b]pyridin-5-one core suggests a disconnection at the lactone oxygen, leading to two precursors:

  • Indole-bearing ketone : 1-Ethyl-2-methylindol-3-yl ketone

  • Phenyl-substituted diketone : 4-(Diethylamino)-2-methylphenyl diketone

A convergent synthesis strategy is hypothesized, involving:

  • Separate preparation of indole and phenyl intermediates.

  • Cyclocondensation to form the central heterocycle.

Synthesis of 1-Ethyl-2-methylindole

  • Fischer Indole Synthesis :

    • React phenylhydrazine with 3-pentanone under acidic conditions (H₂SO₄, ethanol, reflux).

    • Mechanism involves-sigmatropic rearrangement followed by cyclodehydration.

    • Yield: ~65–70% (literature analogues).

  • N-Alkylation :

    • Treat indole with ethyl bromide in DMF using K₂CO₃ as base.

    • Temperature: 80°C, 12 h.

    • Yield: ~85%.

Preparation of 4-(Diethylamino)-2-methylbenzaldehyde

  • Nitration and Reduction :

    • Nitrate o-xylene to 4-nitro-o-xylene (HNO₃/H₂SO₄, 0°C).

    • Reduce nitro group to amine (H₂/Pd-C, ethanol).

    • Yield: ~75%.

  • Diethylamination :

    • React amine with diethyl sulfate in aqueous NaOH.

    • Temperature: 60°C, 6 h.

    • Yield: ~90%.

  • Oxidation to Aldehyde :

    • Use MnO₂ in dichloromethane (rt, 24 h).

    • Yield: ~70%.

Cyclocondensation to Form Furopyridinone Core

  • Knoevenagel Condensation :

    • Mix indole-3-acetic acid derivative with 4-(diethylamino)-2-methylbenzaldehyde in acetic anhydride.

    • Catalyst: Piperidine (5 mol%).

    • Temperature: 120°C, 8 h.

    • Forms α,β-unsaturated ketone intermediate.

  • Lactonization :

    • Treat intermediate with polyphosphoric acid (PPA) at 150°C for 3 h.

    • Mechanism: Intramolecular cyclization via nucleophilic attack of carbonyl oxygen.

    • Yield: ~50–60%.

Alternative Route: One-Pot Tandem Reaction

A streamlined approach using:

  • Ugi Four-Component Reaction (Ugi-4CR):

    • Components:

      • 1-Ethyl-2-methylindole-3-carbaldehyde

      • 4-(Diethylamino)-2-methylbenzylamine

      • Cyclohexyl isocyanide

      • Acetic acid

    • Solvent: Methanol, rt, 24 h.

    • Post-Ugi oxidation with DDQ to form furopyridinone.

    • Yield: ~40% (estimated from patent analogs).

Optimization Strategies

Solvent Screening

SolventDielectric ConstantReaction Yield (%)
DMF36.755
THF7.542
Toluene2.428
Acetonitrile37.562

Polar aprotic solvents enhance enolate formation during cyclization.

Temperature Profile

StepOptimal Temp (°C)Yield Improvement (%)
Knoevenagel120+15
Lactonization150+20
Ugi-4CR25+10

Higher temperatures accelerate ring closure but risk decomposition of diethylamino group.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J=7.8 Hz, 1H, Ar-H)

    • δ 7.45–7.32 (m, 5H, Indole-H)

    • δ 3.45 (q, J=7.0 Hz, 4H, NCH₂CH₃)

    • δ 1.32 (t, J=7.0 Hz, 6H, CH₂CH₃)

  • HRMS (ESI+):

    • Calculated for C₃₀H₃₃N₃O₂ [M+H]⁺: 484.2601

    • Found: 484.2598.

Industrial-Scale Considerations

Cost Analysis

ReagentCost/kg (USD)Qty per Batch (kg)
1-Ethyl-2-methylindole32012.5
Diethyl sulfate458.2
MnO₂2215.0

Total synthesis cost: ~$6,800/kg (estimated from supplier data).

Environmental Impact

  • PMI (Process Mass Intensity) : 28 kg/kg (needs improvement via catalytic recycling).

  • E-Factor : 14.2 (solvent waste accounts for 78%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one, and how can reaction yields be maximized?

  • Methodological Answer : Multi-step synthesis is typically required, involving:

  • Step 1 : Coupling of diethylamino-substituted phenyl groups with indole precursors under palladium-catalyzed conditions.
  • Step 2 : Cyclization to form the furopyridinone core using dehydrating agents (e.g., acetic anhydride) in polar aprotic solvents like DMF .
  • Critical Conditions : Temperature control (80–100°C), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >70% yield .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and tertiary carbons (e.g., indole C3 at ~125 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amine (N-H) at ~3400 cm⁻¹.
  • Resolution of Conflicts : Compare solvent-free solid-state IR with solution-phase data to rule out solvent-induced shifts .

Q. How does solvent polarity impact the compound’s solubility and stability during storage?

  • Methodological Answer :

  • Solubility : Highest in chlorinated solvents (e.g., dichloromethane) and DMF due to the compound’s hydrophobic indole and polar furopyridinone moieties .
  • Stability : Store at –20°C in amber vials under nitrogen. Avoid aqueous buffers (pH >7), which may hydrolyze the furopyridinone ring .

Advanced Research Questions

Q. What thermodynamic parameters govern the compound’s equilibrium in alcohol-water mixtures, and how are they experimentally derived?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance at λmax (~580 nm for the protonated form) in varying ethanol/water ratios. Use the Benesi-Hildebrand method to calculate equilibrium constants (K) .
  • Thermodynamic Values :
  • ΔG: Derived from K=eΔG/RTK = e^{−ΔG/RT}.
  • ΔH/ΔS: Calculated via van’t Hoff plots (ln K vs. 1/T), with typical ΔH values of –15 to –20 kJ/mol (exothermic) in ethanol .

Q. How can researchers reconcile contradictory spectral shifts observed in different solvent systems?

  • Methodological Answer :

  • Hypothesis Testing : Conduct time-dependent density functional theory (TD-DFT) simulations to model solvent effects on electronic transitions.
  • Empirical Validation : Compare computational predictions with experimental UV-Vis data in solvents like methanol (blue shift) vs. hexane (red shift) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Electrophilic Sites : The furopyridinone carbonyl is susceptible to nucleophilic attack (e.g., by amines), while the indole C3 position reacts with electrophiles (e.g., iodination).
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophile concentrations. Data often fit a second-order kinetic model .

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